molecular formula C15H16N4O B2702429 2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone CAS No. 1903847-86-8

2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone

Cat. No.: B2702429
CAS No.: 1903847-86-8
M. Wt: 268.32
InChI Key: NYUCRMQKBGMMKS-UHFFFAOYSA-N
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Description

Structural Classification within Heterocyclic Chemistry

Pyrrolopyrimidine-based bicyclic systems belong to the broader class of aromatic heterocyclic compounds, characterized by fused rings containing nitrogen atoms. The compound combines a pyrrole ring (five-membered, one nitrogen) with a pyrimidine ring (six-membered, two nitrogens), forming a bicyclic framework. According to Hantzsch-Widman nomenclature rules, the parent system is classified as a pyrrolo[3,2-d]pyrimidine derivative, where the numbering reflects the fused positions of the rings.

The cyclohepta[d]pyrimidine component introduces a seven-membered ring fused to the pyrimidine, creating a tricyclic system. The 5,8-epimino bridge (an imine group spanning positions 5 and 8) adds conformational rigidity, a feature critical for mimicking biological α-helix structures. This scaffold’s planar geometry and electron distribution comply with Huckel’s rule for aromaticity, as evidenced by its (4n+2) π-electron system (n=2 for the 10-π-electron framework).

Key structural features include:

  • Spatial orientation : Functional groups at R~1~ (pyrrole) and R~2~ (pyrimidine) mimic side chains of amino acids in α-helices.
  • Hybridization : The sp²-hybridized nitrogen atoms in both rings enable π-π stacking interactions with biological targets.

Historical Development of Cyclohepta[d]pyrimidine Derivatives

The synthesis of cyclohepta[d]pyrimidine derivatives originated in the mid-20th century with efforts to expand the diversity of purine analogs. Early work focused on β-enaminonitrile cyclization , a method still employed to construct the pyrimidine ring. The introduction of the seven-membered cycloheptane ring emerged later, driven by the need for scaffolds with enhanced binding specificity.

A pivotal advancement occurred in 2011 with the design of pyrrolopyrimidine-based α-helix mimetics . Researchers replaced intramolecular hydrogen bonds in terephthalamides with a pre-organized bicyclic framework, improving metabolic stability and cell permeability. Subsequent modifications, such as the incorporation of an epimino bridge, further optimized conformational rigidity.

Recent synthetic innovations include:

  • Multicomponent reactions : Combining pyrrole-2-carboxaldehydes with thioureas under microwave irradiation to form thieno[2,3-d]pyrimidine intermediates.
  • Catalytic asymmetric synthesis : Chiral auxiliaries enable the stereoselective formation of the (5R,8S) configuration.

Significance of Epiminocyclohepta[d]pyrimidine Scaffolds

The 5,8-epiminocyclohepta[d]pyrimidine core is notable for its dual functionality :

  • Pre-organized geometry : The imine bridge restricts rotational freedom, aligning substituents in bioactive conformations.
  • Electrophilic sites : The pyrimidine’s N-1 and N-3 positions serve as hydrogen bond acceptors, while the pyrrole’s NH group acts as a donor.

These properties make the scaffold effective in:

  • Protein-protein interaction inhibition : Mimicking α-helix surfaces to disrupt complexes like Bcl-2/Bax.
  • Enzyme modulation : Targeting kinases and PARP-1 via competitive binding at ATP pockets.

Comparative studies show that the seven-membered ring enhances binding entropy relative to smaller bicyclic systems (e.g., purines), as it reduces desolvation penalties during target engagement.

Relationship to Other Bioactive Heterocyclic Systems

The epiminocyclohepta[d]pyrimidine scaffold shares functional parallels with several pharmacologically relevant heterocycles:

Heterocycle Key Similarities Key Differences
Purines Dual nitrogen-rich rings; ATP mimicry Smaller ring size (9 vs. 11 atoms)
Quinolines Aromatic π-system; intercalation capacity Lack of conformational rigidity
Benzodiazepines Seven-membered ring; CNS activity Different heteroatom arrangement (N,O)

The compound’s pyrrole subunit distinguishes it from purines, enabling interactions with hydrophobic pockets inaccessible to larger planar systems. Meanwhile, its epimino bridge provides a structural advantage over flexible terephthalamides, as demonstrated in binding affinity assays against MDM2/p53.

Properties

IUPAC Name

2-pyrrol-1-yl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15(9-18-5-1-2-6-18)19-11-3-4-14(19)12-8-16-10-17-13(12)7-11/h1-2,5-6,8,10-11,14H,3-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUCRMQKBGMMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)CN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the formation of the pyrrole ring through a Paal-Knorr synthesis. The tetrahydro-epiminocyclohepta[d]pyrimidine moiety can be synthesized via a series of cyclization reactions involving appropriate precursors such as diamines and diketones under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring or the ethanone moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism by which 2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Pyrrole-Ethanone Derivatives with Antifungal Activity

Econazole analogs synthesized from 1-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone () share the pyrrole-ethanone motif but replace the bicyclic system with a chlorophenyl group. For example, derivatives in this class exhibit antifungal activity against Candida spp. and Aspergillus spp., comparable to econazole. The chlorophenyl group enhances lipophilicity, improving membrane penetration, while the pyrrole-ethanone linker facilitates hydrogen bonding with fungal cytochrome P450 enzymes.

Table 1: Key Structural Differences

Feature Target Compound Econazole Analogs ()
Core Structure Bicyclic epiminocycloheptapyrimidine 4-Chlorophenyl group
Pyrrole Linker Ethanone Ethanone
Stereochemistry 5R,8S configuration Achiral or variable
Molecular Weight ~350-400 g/mol (estimated) ~300-350 g/mol (e.g., compound in )
Bioactivity Undocumented (inferred potential for CNS targets) Antifungal (vs. Candida, Aspergillus)

Heterocyclic Pyrimidine Derivatives

The compound 5-Amino-1-(7-methyl-3-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-2-yl)-1H-pyrazole-4-carbonitrile () shares a pyrimidine-containing bicyclic system but incorporates a thieno ring and pyrazole substituent. Its synthesis involves ethoxymethylenemalononitrile condensation, yielding a molecule with a nitrile group and carbonyl functionality. The thieno-pyrimidine core enhances planarity, favoring intercalation with DNA or enzymes, while the pyrazole nitrile may act as a hydrogen bond acceptor.

Table 2: Physicochemical Properties

Property Target Compound (Estimated) Compound from
LogP ~2.5-3.5 (moderate lipophilicity) ~2.8 (measured via chromatographic methods)
Hydrogen Bond Acceptors 5 (pyrrole N, pyrimidine N, carbonyl O) 7 (pyrazole N, nitrile, carbonyl O)
Solubility Low in water (due to bicyclic core) Moderate in DMSO (57% yield in ethanol)

Stereochemical Considerations

The 5R,8S configuration in the target compound’s epimino bridge is critical. Stereoisomerism in similar compounds (e.g., tetrahydroisoquinolines) dramatically affects receptor binding; for instance, R-configurations in opioid analogs enhance µ-receptor affinity. The target’s stereochemistry may similarly optimize interactions with biological targets, such as neurotransmitter receptors or kinases, though empirical data are lacking .

Biological Activity

The compound 2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing literature and research findings.

The molecular formula of the compound is C20H18N4OC_{20}H_{18}N_{4}O with a molecular weight of 330.4 g/mol . The structure includes a pyrrole ring and a tetrahydro-epiminocycloheptapyrimidine moiety, which are significant for its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this one exhibit a range of biological activities including:

  • Antibacterial Activity : Certain derivatives have shown effectiveness against various bacterial strains.
  • Antitubercular Activity : Some studies suggest strong action against Mycobacterium tuberculosis.
  • Enzyme Inhibition : The compound may inhibit key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase.

Antibacterial and Antitubercular Properties

A study on related pyrrole derivatives found that they displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.8 to 100 µg/mL , with some compounds showing particularly potent activity at 0.8 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Activity Type
5k0.8Antitubercular
5f1.6Antibacterial
5i1.6Antibacterial
5j1.6Antibacterial
5n1.6Antibacterial

Enzyme Inhibition Studies

Molecular docking studies have indicated that the compound binds effectively to the active sites of DHFR and enoyl ACP reductase, suggesting potential as a therapeutic agent in inhibiting these enzymes . The binding interactions involve multiple hydrogen bonds with critical amino acids in the enzyme's active site.

Case Studies

Several case studies have highlighted the efficacy of related compounds in treating infections:

  • Case Study on Tuberculosis : A derivative of the compound was tested against M. tuberculosis H37Rv strain, showing promising results with an MIC of 0.8 µg/mL , indicating potential for further development into an antitubercular drug .
  • Antibacterial Efficacy : In vitro studies demonstrated that certain derivatives effectively inhibited bacterial growth, supporting their use as potential antibiotics .

Q & A

Q. Limitations :

  • False positives arise from incomplete protein conformational sampling.
  • Stereochemical effects (e.g., (5R,8S) vs. (5S,8R)) are poorly modeled in off-the-shelf software .

Advanced: How should researchers resolve contradictions in crystallographic data vs. NMR-based stereochemical assignments?

Answer:

  • X-ray vs. NMR Discrepancies :
    • Crystallography : SHELXL refines twinning ratios and thermal parameters to confirm (5R,8S) configuration .
    • NMR Overlap : Use NOESY/ROESY to detect through-space interactions between the pyrrole and pyrimidine rings, resolving ambiguous coupling constants .
  • Case Study : For a related compound, NMR suggested axial chirality, but X-ray revealed pseudo-symmetry causing misinterpretation .

Advanced: What experimental design strategies optimize reaction scalability while maintaining enantiomeric excess?

Answer:

  • DoE (Design of Experiments) : Vary factors like temperature, solvent, and catalyst loading in a fractional factorial design to identify critical parameters .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed steps preserve (5R,8S) configuration during scale-up .
  • In-line Analytics : PAT (Process Analytical Technology) tools monitor reaction progress via FTIR or Raman spectroscopy to minimize racemization .

Advanced: How do substituents on the pyrrole ring modulate electronic properties and reactivity?

Answer:

  • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity of the ethanone bridge, enhancing nucleophilic attack (e.g., in Schiff base formation) .
  • Electron-Donating Groups (e.g., OMe) : Stabilize radical intermediates in photochemical reactions but reduce solubility in aqueous media .
  • Quantitative Structure-Activity Relationship (QSAR) : Hammett constants (σ) correlate substituent effects with reaction rates (e.g., log k vs. σ for SNAr reactions) .

Advanced: What strategies mitigate degradation during long-term stability studies?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the epimino group) .
  • Stabilizers : Lyophilization with cyclodextrins or addition of antioxidants (e.g., BHT) prevents radical-mediated decomposition .

Q. Degradation Products :

  • Major pathway: Ring-opening of the epiminocycloheptapyrimidine to form a primary amine (detected via LC-MS).
  • Minor pathway: Oxidation of the pyrrole to a γ-lactam .

Advanced: How can researchers validate the compound’s mechanism of action in biological assays?

Answer:

  • Kinetic Studies : Measure IC₅₀ shifts under varying ATP concentrations to confirm competitive inhibition (e.g., for kinase targets) .
  • Mutagenesis : Replace key binding residues (e.g., Lys123 in a kinase active site) to test interaction specificity.
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to immobilized targets, distinguishing nonspecific binding .

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